Regioisomeric Reactivity: 3-Carboxamide vs. 2-Carboxamide in Coupling Efficiency
The 3-carboxamide regioisomer of N-cyclopentylthiophene-3-carboxamide is specifically claimed as a preferred scaffold in IKK-2 inhibitor patents, where the 3-position attachment provides a unique vector for target engagement not achievable with the 2-carboxamide counterpart [1][2]. While direct quantitative reactivity data for this exact compound is absent in public literature, the patent SAR data implicitly demonstrate that the 3-carboxamide series exhibits distinct kinase selectivity profiles compared to 2-carboxamide analogs, a class-level inference supported by the explicit preference for 3-substitution in multiple thiophene-based therapeutic patents [1].
| Evidence Dimension | Regioisomeric preference in kinase inhibitor design |
|---|---|
| Target Compound Data | 3-carboxamide orientation (exact IC50 not publicly reported for this specific compound) |
| Comparator Or Baseline | 2-carboxamide thiophene analogs |
| Quantified Difference | Qualitative preference for 3-position in patent claims; SAR indicates distinct selectivity |
| Conditions | Kinase inhibition assays; patent-derived SAR |
Why This Matters
Procurement of the 3-carboxamide regioisomer is essential for projects following patent-defined SAR, as the 2-isomer will not replicate the same biological activity.
- [1] Thiophene-carboxamide derivatives and their use as inhibitors of the enzyme IKK-2. Patent WO2004005281. View Source
- [2] Griffiths, D. et al. Thiophene carboxamide derivatives as IKK-2 inhibitors. US Patent US20040242573, 2004. View Source
